molecular formula C21H27N3O B7554066 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone

2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone

Cat. No. B7554066
M. Wt: 337.5 g/mol
InChI Key: OQZJWCRAUSKKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone, also known as MQPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MQPE is a synthetic compound that belongs to the class of piperidine derivatives and is known for its unique pharmacological properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone is not fully understood. However, it is known to act as a dopamine D3 receptor antagonist, which may explain its potential therapeutic effects in addiction and Parkinson's disease. 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone has also been shown to inhibit the growth of bacterial and fungal strains, which may be due to its ability to disrupt cell membrane integrity.
Biochemical and Physiological Effects:
2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to decrease locomotor activity and induce catalepsy, which is consistent with its dopamine D3 receptor antagonist activity. 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone has also been shown to decrease the expression of inflammatory cytokines in the brain, suggesting that it may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone in lab experiments is its high selectivity for dopamine D3 receptors, which allows for the specific targeting of these receptors. However, one limitation is that 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone has a relatively short half-life, which may make it difficult to maintain consistent levels in experiments.

Future Directions

There are several future directions for the study of 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone. One area of interest is its potential use in the treatment of addiction and Parkinson's disease. Further studies are needed to determine the efficacy and safety of 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone in these conditions. Another area of interest is the development of 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone as an antibacterial and antifungal agent. Future studies could focus on optimizing the synthesis of 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone and determining its mechanism of action against bacterial and fungal strains. Finally, the potential use of 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone in cancer therapy warrants further investigation, as it may have the potential to induce apoptosis in cancer cells.

Synthesis Methods

The synthesis of 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone involves the reaction of 4-methylquinoline-2-carboxylic acid with piperidine-4-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then reacted with pyrrolidine-1-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole to obtain 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone. The purity of 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone can be improved by recrystallization from ethanol.

Scientific Research Applications

2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone has been extensively studied for its potential applications in various fields. In the field of neuroscience, 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone has been shown to act as a potent and selective dopamine D3 receptor antagonist. It has been suggested that 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone may have therapeutic potential in the treatment of addiction, as dopamine D3 receptors have been implicated in drug-seeking behavior. 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone has also been studied for its potential use in the treatment of Parkinson's disease, as dopamine D3 receptors are involved in the regulation of motor function.
In addition to its potential applications in neuroscience, 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone has also been studied for its antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

2-[1-(4-methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-16-14-20(22-19-7-3-2-6-18(16)19)23-12-8-17(9-13-23)15-21(25)24-10-4-5-11-24/h2-3,6-7,14,17H,4-5,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZJWCRAUSKKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCC(CC3)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone

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